![molecular formula C15H20N2O2 B2995773 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 941871-30-3](/img/structure/B2995773.png)
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Overview
Description
“N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” is a chemical compound that contains a tetrahydroquinoline group, which is a type of heterocyclic compound . This compound also contains an isobutyryl group and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, which is a type of heterocyclic compound. This ring would be substituted at the 1-position with an isobutyryl group and at the 6-position with an acetamide group .Scientific Research Applications
Synthesis of Complex Molecules
- The cyclisation of readily available acetamide derivatives has been explored for synthesizing complex molecular structures such as crispine A, showcasing a high-yielding method via an acyliminium ion cyclisation process. This method exemplifies the utility of acetamide derivatives in constructing intricate molecular frameworks (F. King, 2007).
Formation of Salt and Inclusion Compounds
- Studies on the structural aspects of amide-containing isoquinoline derivatives have revealed their ability to form gels and crystalline salts upon treatment with various acids, indicating their potential for creating novel material forms. These compounds exhibit enhanced fluorescence emission upon forming host–guest complexes, suggesting applications in materials science and fluorescence-based technologies (A. Karmakar et al., 2007).
Antidotes for Herbicides
- Research into haloacyl tetrahydroisoquinoline compounds has identified their effectiveness as antidotes for certain herbicides, particularly in protecting corn crops from damage by acetamide herbicides. This application highlights the role of chemical synthesis in agriculture and pest management (Cacm Staff, 2009).
Antiviral and Antiapoptotic Effects
- A novel anilidoquinoline derivative has been synthesized and evaluated for its efficacy against Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects in vitro. This research underscores the potential of quinoline derivatives in therapeutic applications for viral infections (Joydeep Ghosh et al., 2008).
Biotransformation and Biological Activities
- Studies on the microbial transformation of simple isoquinoline alkaloids and their synthetic derivatives have identified novel metabolites with potential anti-inflammatory, antimicrobial, cytotoxicity, and anticancer activities. This work illustrates the importance of biotransformation studies in discovering new biologically active compounds (Mona El-Aasr et al., 2021).
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline analogs, a group to which this compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
1,2,3,4-tetrahydroisoquinoline analogs are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
It is known that 1,2,3,4-tetrahydroisoquinoline analogs can affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 19024 , which may influence its pharmacokinetic properties.
Result of Action
It is known that 1,2,3,4-tetrahydroisoquinoline analogs can exert diverse biological activities, which suggests that this compound may have a range of molecular and cellular effects .
Future Directions
properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)15(19)17-8-4-5-12-9-13(16-11(3)18)6-7-14(12)17/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAQPESCRZFJPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
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